molecular formula C13H15NO3S B8561095 2-(3,4,5-Trimethoxyphenyl)-4-methylthiazole

2-(3,4,5-Trimethoxyphenyl)-4-methylthiazole

Cat. No. B8561095
M. Wt: 265.33 g/mol
InChI Key: ZTOXCZMCCDLXAA-UHFFFAOYSA-N
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Patent
US04363813

Procedure details

Into 200 ml of benzene, 22.7 g (0.1 mol) of 3,4,5-trimethoxythiobenzamide and 11.1 g (0.12 mol) of chloroacetone were dissolved, and the solution was heated under a reflux condenser for 5 hours. After cooling to room temperature, the crystals which separated out were collected by filtering and recrystallized from methanol. The product consisting of pale yellow needle-like crystals, and amounting to 16.5 g was thus obtained, melting at 105° to 106.5° C. The yield was 62%.
Quantity
22.7 g
Type
reactant
Reaction Step One
Quantity
11.1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]=[C:10]([O:14][CH3:15])[C:11]=1[O:12][CH3:13])[C:6]([NH2:8])=[S:7].Cl[CH2:17][C:18](=O)[CH3:19]>C1C=CC=CC=1>[CH3:15][O:14][C:10]1[CH:9]=[C:5]([C:6]2[S:7][CH:17]=[C:18]([CH3:19])[N:8]=2)[CH:4]=[C:3]([O:2][CH3:1])[C:11]=1[O:12][CH3:13]

Inputs

Step One
Name
Quantity
22.7 g
Type
reactant
Smiles
COC=1C=C(C(=S)N)C=C(C1OC)OC
Name
Quantity
11.1 g
Type
reactant
Smiles
ClCC(C)=O
Name
Quantity
200 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated under a reflux condenser for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
the crystals which separated out
CUSTOM
Type
CUSTOM
Details
were collected
FILTRATION
Type
FILTRATION
Details
by filtering
CUSTOM
Type
CUSTOM
Details
recrystallized from methanol
CUSTOM
Type
CUSTOM
Details
was thus obtained

Outcomes

Product
Name
Type
Smiles
COC=1C=C(C=C(C1OC)OC)C=1SC=C(N1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.